N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

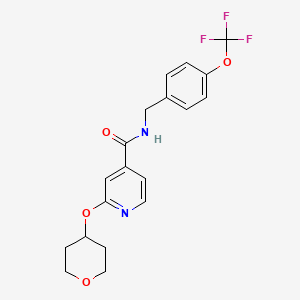

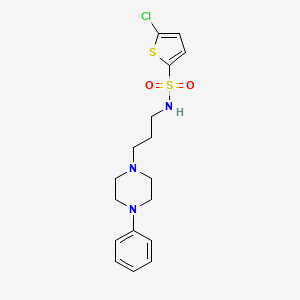

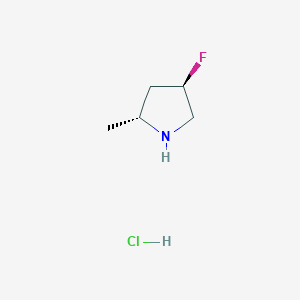

“N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide” suggests a compound that potentially contains a 2-chlorobenzyl group and a 4-chlorophenethyl group linked by an oxalamide moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate isocyanates or chlorides with oxalic acid or its derivatives .

Molecular Structure Analysis

The molecular structure would likely feature two aromatic rings (one from the 2-chlorobenzyl group and one from the 4-chlorophenethyl group) linked by an oxalamide moiety .

Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the electron-withdrawing chlorine atoms on the aromatic rings and the presence of the oxalamide moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by the presence of the aromatic rings, the chlorine atoms, and the oxalamide moiety .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of oxalamide compounds in synthesis. This method is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, the design and synthesis of novel diphenyl oxalamide derivatives, including N1-substituted-N2,N2-diphenyl oxalamides, were explored for their anticonvulsant activity, showcasing the potential therapeutic applications of oxalamide derivatives (Nikalje et al., 2012).

Photocatalysis and Environmental Applications

In the field of environmental science, titanium dioxide (TiO2) photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, was studied. This research highlights the potential of photocatalysis in degrading harmful organic compounds in water, leading to mineralization and detoxification (Sturini et al., 1997).

Coordination Chemistry and Magnetic Properties

Research into coordination polymers and magnetic properties is another application area. For instance, the synthesis, structures, and magnetic properties of oxamido-bridged trinuclear Cu(II)–Mn(II)–Cu(II) complexes were investigated, demonstrating the ability to tailor magnetic properties through structural design (Zhang et al., 2007).

Hydroxylation and Arylation Reactions

Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using oxalamide derivatives as ligands was explored. This method provides an efficient pathway for synthesizing phenols and hydroxylated heteroarenes, which are valuable in various chemical syntheses and pharmaceutical applications (Xia et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[(2-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMPLFZABPJVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)